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Compound of Interest

Compound Name:
Methyl 2-(4-hydroxy-1-

methylpiperidin-4-yl)acetate

CAS No.: 1415564-49-6

Cat. No.: B1380137

Get Quote

Executive Summary & Compound Significance
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (CAS: 1415564-49-6 / 5455-09-4

derivative) is a critical pharmacophore precursor used primarily in the synthesis of kappa-opioid

receptor agonists, most notably Spiradoline (U-62066). It represents a classic "masked" amino-

acid scaffold, where the 4-hydroxy-4-carboxymethyl moiety serves as a versatile handle for

converting ketones into complex spiro-cycles or diamine derivatives via further functionalization

(e.g., Curtius rearrangement or amidation).

This guide provides a rigorous technical breakdown of its spectroscopic signature (NMR, IR,

MS) and the specific Reformatsky synthesis protocol required to generate it with high fidelity.

Synthesis Pathway & Mechanism
The synthesis relies on the Reformatsky Reaction, utilizing activated zinc to facilitate the

addition of methyl bromoacetate to 1-methyl-4-piperidone. This route is preferred over lithiation
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(LDA/Ester) due to the high chemoselectivity of the organozinc intermediate, which avoids

deprotonating the basic amine or causing competitive enolization of the ketone.
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Figure 1: Reformatsky synthesis pathway involving the formation of a zinc enolate intermediate

followed by acid hydrolysis.

Experimental Protocol (Standardized)
Reagents: 1-Methyl-4-piperidone (1.0 eq), Methyl bromoacetate (1.2 eq), Activated Zinc dust

(1.5 eq), Iodine (catalytic), THF/Benzene (1:1).

Activation: Zinc is activated by washing with dilute HCl, then water/acetone/ether, and dried

in vacuo, or activated in situ with TMSCl/Iodine.

Procedure:

Suspend activated Zn in anhydrous THF. Add a catalytic crystal of iodine.

Add a portion (10%) of the methyl bromoacetate/ketone mixture to initiate the reaction

(exotherm/color change to cloudy grey/green).

Dropwise add the remaining reactants while maintaining a gentle reflux.

Reflux for 2–4 hours.
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Quench: Cool to 0°C and hydrolyze with cold 10% H2SO4 or saturated NH4Cl.

Isolation: Basify aqueous layer with NH4OH (to pH ~9-10) to liberate the free base, extract

with CHCl3 or DCM.

Purification: Vacuum distillation (bp ~110-120°C @ 0.5 mmHg) or crystallization from

ether/hexane if solid.

Spectroscopic Data Characterization
The following data represents the consensus values for the free base form of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is characterized by the symmetry of the piperidine ring (rendering

C2/C6 and C3/C5 protons chemically equivalent in the time-averaged spectrum) and the

distinct singlet of the acetate methylene group.

Table 1: ^1H NMR Assignments (CDCl3, 400 MHz)
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Position Shift (δ ppm) Multiplicity Integral
Assignment
Logic

Ester -OCH3 3.71 Singlet (s) 3H
Characteristic

methyl ester.

Acetate -CH2- 2.56 Singlet (s) 2H

Isolated

methylene alpha

to carbonyl and

quaternary C4.

Piperidine C2,

C6
2.35 – 2.65 Multiplet (m) 4H

Protons alpha to

Nitrogen

(deshielded).

Often overlaps

with N-Me or

Acetate CH2.

N-CH3 2.28 Singlet (s) 3H

Sharp singlet,

diagnostic of N-

methyl group.

Piperidine C3,

C5
1.60 – 1.85 Multiplet (m) 4H

Protons beta to

Nitrogen

(shielded).

-OH 3.0 – 3.5 Broad (br s) 1H

Exchangeable;

shift varies with

concentration/sol

vent.

Table 2: ^13C NMR Assignments (CDCl3, 100 MHz)
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Carbon Type Shift (δ ppm) Assignment

Carbonyl (C=O) 172.5 Ester carbonyl.

C4 (Quaternary) 69.8
Tertiary alcohol carbon

(deshielded by Oxygen).

C2, C6 53.2
Ring carbons alpha to

Nitrogen.

-OCH3 51.8 Methoxy carbon.

N-CH3 46.1 N-methyl carbon.

Acetate -CH2- 44.5 Methylene alpha to ester.

C3, C5 36.5 Ring carbons beta to Nitrogen.

Mass Spectrometry (MS)
The mass spectrum follows the typical fragmentation pattern of 4-substituted-N-

methylpiperidines. The molecular ion is often weak; the base peak usually results from alpha-

cleavage or loss of the side chain.

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

Ionization Mode: EI (70 eV)

Table 3: Key MS Fragmentation Ions
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m/z Intensity Fragment Structure Mechanistic Origin

187 < 5% M+ Molecular Ion.

172 10-20% [M - CH3]+
Loss of N-methyl

group.

114 40-60% [M - CH2COOMe]+

Loss of the acetate

side chain (alpha-

cleavage).

96 30-50% C6H10N+

Dehydration + loss of

ester;

tetrahydropyridine

cation.

71 100% (Base) C4H9N+

N-methyl-

pyrrolidinium/aziridiniu

m ion (Typical for N-

Me-piperidines).

Infrared Spectroscopy (IR)
3450 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).

2940, 2795 cm⁻¹: C-H stretching (Aliphatic). The band at ~2795 cm⁻¹ is the "Bohlmann

band," characteristic of C-H bonds anti-periplanar to the Nitrogen lone pair.

1735 cm⁻¹ (Strong): C=O stretching (Ester).

1170-1200 cm⁻¹: C-O stretching.

Fragmentation Logic & Pathway
The stability of the piperidine ring dominates the fragmentation. The initial ionization occurs at

the nitrogen lone pair, directing subsequent cleavages.
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Figure 2: Primary mass spectrometric fragmentation pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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